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Abstract
9-ethyl-9H-carbazole-3-carboxylic acid is a derivative of carbazole, a heterocyclic aromatic

compound that has garnered significant attention in medicinal chemistry and materials science.

The unique electronic and structural properties of the carbazole nucleus, combined with the

functionalization at the 9- and 3-positions, impart this molecule with distinct characteristics

relevant to drug design and the development of organic electronic materials. This technical

guide provides a comprehensive overview of the known physical and chemical properties of 9-
ethyl-9H-carbazole-3-carboxylic acid, including its molecular structure, physicochemical

parameters, spectral data, and potential applications. The synthesis and reactivity of this

compound are also discussed, offering insights for its further investigation and utilization in

scientific research.

Introduction: The Significance of the Carbazole
Scaffold
Carbazole and its derivatives are a class of aromatic heterocyclic compounds that have been

the subject of extensive research due to their wide range of biological activities and unique

photophysical properties. The carbazole ring system, consisting of two benzene rings fused to

a central nitrogen-containing five-membered ring, provides a rigid and planar scaffold that is

amenable to chemical modification. This structural feature is a key contributor to the diverse
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pharmacological effects observed in carbazole-containing molecules, which include anticancer,

antibacterial, antioxidant, and anti-inflammatory activities[1][2].

The N-ethyl substitution at the 9-position of the carbazole ring enhances the molecule's

lipophilicity, which can influence its pharmacokinetic profile, including absorption, distribution,

metabolism, and excretion (ADME). The carboxylic acid group at the 3-position introduces a

polar, ionizable functional group that can participate in hydrogen bonding and salt formation,

significantly impacting the compound's solubility and potential for formulation into

pharmaceutical dosage forms. The strategic placement of these functional groups on the

carbazole core makes 9-ethyl-9H-carbazole-3-carboxylic acid a molecule of considerable

interest for structure-activity relationship (SAR) studies in drug discovery.

Molecular and Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is

fundamental to its application in research and development. The following sections detail the

key physicochemical parameters of 9-ethyl-9H-carbazole-3-carboxylic acid.

Molecular Structure and Identity
The molecular identity of 9-ethyl-9H-carbazole-3-carboxylic acid is established by its

chemical formula, molecular weight, and CAS registry number.

Property Value Source

Molecular Formula C₁₅H₁₃NO₂

Molecular Weight 239.27 g/mol

CAS Number 57102-98-4

IUPAC Name
9-ethyl-9H-carbazole-3-

carboxylic acid

Physical Properties
The physical state and melting point of a compound are critical parameters for its handling,

purification, and formulation.
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Property Value Source

Appearance White to off-white solid

Melting Point 230-231 °C

Solubility
Slightly soluble in DMSO and

Methanol

The relatively high melting point is indicative of a stable crystal lattice structure, likely

influenced by intermolecular hydrogen bonding afforded by the carboxylic acid moiety and π-π

stacking interactions of the carbazole rings. While experimental data on the boiling point is not

readily available, it is expected to be significantly high due to the compound's molecular weight

and polarity.

Acidity
The acidity of the carboxylic acid group is a key determinant of the molecule's behavior in

biological systems and its potential for salt formation.

Property Value Source

pKa (Predicted)
~4.40 ± 0.30 (for 9H-

carbazole-3-carboxylic acid)

Note: The provided pKa is a predicted value for the parent compound without the N-ethyl

group. The electron-donating nature of the ethyl group at the 9-position is expected to have a

minor influence on the acidity of the carboxylic acid at the 3-position.

Spectroscopic Data and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure and purity of a

chemical compound. While a complete set of high-resolution spectra for 9-ethyl-9H-carbazole-
3-carboxylic acid is not publicly available, the expected spectral features can be inferred from

data on closely related compounds.

Infrared (IR) Spectroscopy
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The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands[3].

For 9-ethyl-9H-carbazole-3-carboxylic acid, the following key absorptions are anticipated:

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the

hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and

3000-2850 cm⁻¹ (aliphatic ethyl group).

C=O Stretch (Carbonyl): A strong, sharp absorption band in the range of 1760-1690 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: A band in the 1320-1210 cm⁻¹ region.

O-H Bend: Bands in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular

structure. Based on the structure of 9-ethyl-9H-carbazole-3-carboxylic acid and data from

similar compounds, the following NMR signals can be predicted:

¹H NMR:

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).

Aromatic Protons: A series of doublets and triplets in the aromatic region (7.0-9.0 ppm),

corresponding to the protons on the carbazole ring system. The proton at the 4-position,

adjacent to the carboxylic acid, is expected to be the most deshielded.

Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (~4.4 ppm) and a triplet

for the methyl protons (~1.4 ppm).

¹³C NMR:

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 165-185 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (110-145 ppm).

Ethyl Group Carbons (-CH₂CH₃): Signals for the methylene (~38 ppm) and methyl (~14 ppm)

carbons.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 9-ethyl-9H-carbazole-3-carboxylic acid, the molecular ion peak (M⁺)

would be expected at an m/z of 239.27. Common fragmentation patterns would likely involve

the loss of the carboxylic acid group (-COOH, 45 Da) and the ethyl group (-CH₂CH₃, 29 Da).

Synthesis and Reactivity
The synthesis of 9-ethyl-9H-carbazole-3-carboxylic acid typically involves a multi-step

process starting from carbazole or a suitable derivative. A plausible synthetic route is outlined

below.

Carbazole 9-Ethyl-9H-carbazole

Ethylating Agent (e.g., Ethyl Iodide)
Base (e.g., KOH) 3-Acetyl-9-ethyl-9H-carbazole

Acetyl Chloride
Lewis Acid (e.g., AlCl₃)

(Friedel-Crafts Acylation) 9-ethyl-9H-carbazole-3-carboxylic acid

Oxidizing Agent (e.g., NaOBr)
(Haloform Reaction)

Click to download full resolution via product page

Figure 1: A proposed synthetic pathway for 9-ethyl-9H-carbazole-3-carboxylic acid.

Step-by-Step Methodology (Proposed):

N-Alkylation of Carbazole: Carbazole is reacted with a suitable ethylating agent, such as

ethyl iodide or diethyl sulfate, in the presence of a base like potassium hydroxide to yield 9-

ethyl-9H-carbazole[4].

Friedel-Crafts Acylation: 9-ethyl-9H-carbazole undergoes a Friedel-Crafts acylation reaction

with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This

reaction typically directs the acetyl group to the 3-position due to the electronic properties of

the carbazole ring[4].
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Oxidation to Carboxylic Acid: The resulting 3-acetyl-9-ethyl-9H-carbazole is then oxidized to

the corresponding carboxylic acid. A common method for this transformation is the haloform

reaction, using an oxidizing agent like sodium hypobromite (NaOBr), which selectively

oxidizes the methyl ketone to a carboxylate, followed by acidification to yield the final

product.

The reactivity of 9-ethyl-9H-carbazole-3-carboxylic acid is primarily dictated by the carboxylic

acid group. It can undergo esterification, amidation, and reduction to the corresponding alcohol.

The aromatic carbazole ring can also undergo further electrophilic substitution, although the

existing substituents will influence the position of subsequent reactions.

Potential Applications in Drug Development and
Materials Science
The structural features of 9-ethyl-9H-carbazole-3-carboxylic acid make it a promising

scaffold for the development of novel therapeutic agents and functional materials.

Anticancer Drug Discovery
Carbazole derivatives have shown significant potential as anticancer agents[1]. The planar

carbazole ring system can intercalate with DNA, and various derivatives have been shown to

inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. The

related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been demonstrated to

induce apoptosis in melanoma cells through the activation of the p53 tumor suppressor

pathway[1]. This suggests that 9-ethyl-9H-carbazole-3-carboxylic acid could serve as a

valuable starting point for the synthesis of new anticancer drug candidates.
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9-ethyl-9H-carbazole-3-carboxylic acid Scaffold
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Carboxylic Acid
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Click to download full resolution via product page

Figure 2: Key structural features of 9-ethyl-9H-carbazole-3-carboxylic acid and their

relevance to potential biological targets in cancer.

Materials Science
The carbazole moiety is known for its excellent hole-transporting properties, making it a

valuable component in organic light-emitting diodes (OLEDs), photovoltaics, and other organic

electronic devices. The ability to functionalize the carbazole core allows for the fine-tuning of its

electronic and optical properties. The carboxylic acid group of 9-ethyl-9H-carbazole-3-
carboxylic acid can be used as an anchoring group to attach the molecule to surfaces or to

incorporate it into larger polymer structures, opening up possibilities for the development of

novel functional materials.

Conclusion
9-ethyl-9H-carbazole-3-carboxylic acid is a versatile molecule with significant potential in

both medicinal chemistry and materials science. This technical guide has provided a summary

of its known physical and chemical properties, drawing upon available data and established

chemical principles. While there are gaps in the experimental data for this specific compound,

the information presented herein provides a solid foundation for researchers and scientists to

build upon. Further experimental characterization of this compound is warranted to fully explore
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its potential and to enable its rational application in the development of new technologies and

therapies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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